2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide
Description
The compound 2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide features a thiazole core substituted with a 3-(trifluoromethyl)benzyl group at the 5-position and a 2-methylpropanamide moiety at the 2-position. Its molecular formula is C₁₆H₁₆F₃N₂OS, with a molecular weight of 356.37 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiazole ring contributes to π-stacking interactions in biological systems .
Synthesis: The compound is synthesized via a convergent route (Scheme 1, ):
Core Formation: Reaction of 5-methyl-1,3-thiazol-2-amine with 3-bromopropanoyl chloride in aqueous Na₂CO₃ yields 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide .
Functionalization: The bromo intermediate undergoes nucleophilic substitution with 5-aryl-1,3,4-oxadiazole-2-thiols (e.g., 3-(trifluoromethyl)benzyl derivatives) in DMF with LiH as a base .
Properties
IUPAC Name |
2-methyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2OS/c1-9(2)13(21)20-14-19-8-12(22-14)7-10-4-3-5-11(6-10)15(16,17)18/h3-6,8-9H,7H2,1-2H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRWBUHVVJIAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 3-(trifluoromethyl)benzylamine with 2-bromo-2-methylpropanoic acid under basic conditions to form the intermediate. This intermediate is then cyclized with thiourea to form the thiazole ring. The final step involves the acylation of the thiazole ring with 2-methylpropanoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of more efficient catalysts for the acylation step.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thiazoles or benzyl derivatives.
Scientific Research Applications
2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The thiazole ring can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and leading to the desired biological effect .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs from , and 10:
Key Observations :
- Thiazole Core : The absence of a thiazole ring in the simpler analog () highlights its role in conferring rigidity and binding specificity .
- Substituent Position : The 4-(trifluoromethyl)phenyl group in may alter steric hindrance compared to the target’s 3-position substitution, affecting target engagement .
Biological Activity
The compound 2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by data tables and case studies from recent research findings.
Chemical Structure and Properties
The molecular formula for 2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide is with a molecular weight of approximately 409.408 g/mol. The structure features a thiazole ring, which is critical for its biological activity.
Antitumor Activity
Research has indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar thiazole structures have shown IC50 values ranging from 1.61 µg/mL to 23.30 mM against various cancer cell lines . The presence of electron-donating groups on the phenyl ring enhances cytotoxic activity, suggesting that modifications in the compound's structure can lead to improved efficacy.
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | Jurkat | 1.61 | Bcl-2 inhibition |
| Compound 2 | A-431 | 1.98 | Apoptosis induction |
| Compound 3 | HT-29 | <1000 | Microtubule disassembly |
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. Compounds similar to 2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide have demonstrated effectiveness against various bacterial strains. The thiazole moiety contributes to the disruption of microbial cell walls and interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazoles has been documented in several studies. Compounds with structural similarities have shown inhibition of pro-inflammatory cytokines and enzymes such as COX-2, indicating a promising avenue for therapeutic applications in inflammatory diseases .
Case Studies
- Anticancer Study : A study conducted on a series of thiazole derivatives including the target compound showed enhanced cytotoxicity in MCF7 breast cancer cells, with an observed IC50 value significantly lower than that of standard chemotherapeutics .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications at the benzyl position increased potency against these pathogens .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that:
- Electron-withdrawing groups (like trifluoromethyl) at the benzyl position enhance biological activity.
- Substituents on the thiazole ring can significantly affect the compound's interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
